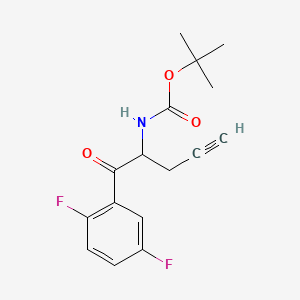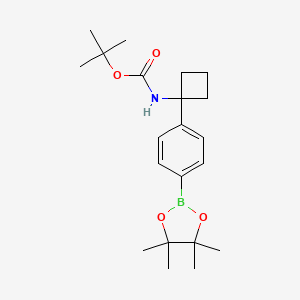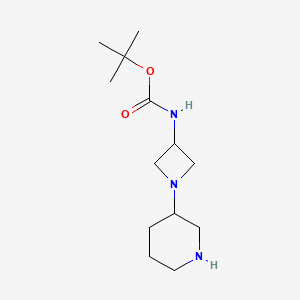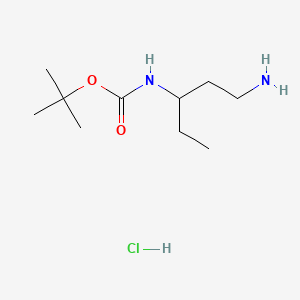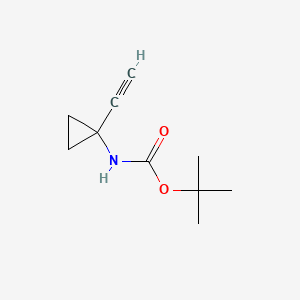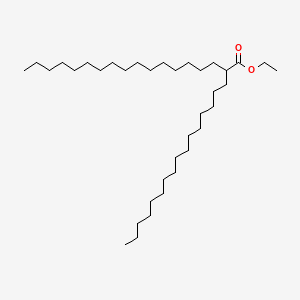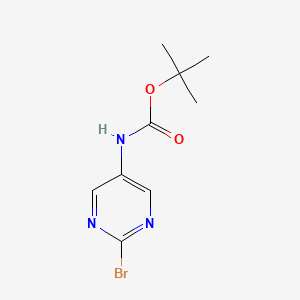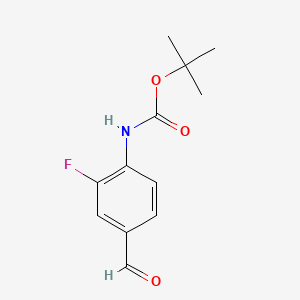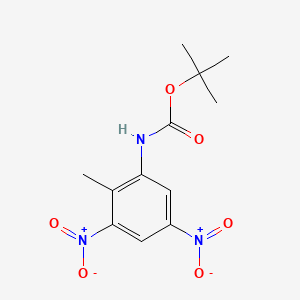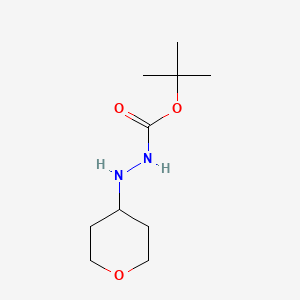
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
Übersicht
Beschreibung
“tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate” is a chemical compound with the CAS Number: 693287-79-5. It has a molecular weight of 216.28 and its IUPAC name is tert-butyl 2-tetrahydro-2H-pyran-4-ylhydrazinecarboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of dihydro-2H-pyran-4-one with tert-butyl hydrazinecarboxylate in methanol at room temperature for 1 hour. This is followed by the addition of sodium cyanoborohydride and acetic acid. The mixture is stirred at room temperature for 16 hours and then concentrated .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) and the InChI key is KBMQRTAUUQMJGF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C. It has a high GI absorption and is BBB permeant. It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Po/w (iLOGP) is 2.61 .Wissenschaftliche Forschungsanwendungen
Synthesis and Study of Ligands
- tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate, as a ligand, has been used in the study of coordination and photochemical properties. These ligands demonstrate fluorescence and can coordinate with Zn(II) ions, showing significant shifts in their emission spectra. This particular property makes them useful in the field of ratiometric fluorescent sensing (Formica et al., 2018).
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
- The compound has been utilized in reactions to produce various isomeric pyrazoles, which are later separated and used to synthesize fluorinated pyrazole-4-carboxylic acids on a multigram scale. This process is significant in organic chemistry for the production of specialized compounds (Iminov et al., 2015).
Reactivity Studies in Organic Chemistry
- Research on the reactivity of similar compounds, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, has been conducted. These studies focus on the reactions of these compounds under various conditions, contributing to a deeper understanding of their chemical properties and potential applications (Mironovich & Shcherbinin, 2014).
Regioselectivity in Synthesis Processes
- Investigations into the regioselectivity of reactions involving tert-butylhydrazine hydrochloride have been carried out. This research is crucial for developing efficient synthesis methods for specific organic compounds, such as 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles (Martins et al., 2012).
Synthesis of Pyrazole Derivatives
- The compound plays a role in the synthesis of various pyrazole derivatives. These derivatives have potential applications in different fields, including medicinal chemistry and materials science (Kralj et al., 2011).
Synthesis of Heterocyclic Compounds
- It has been used in the synthesis of heterocyclic compounds, such as hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones. These compounds are of interest in the field of organic chemistry for their unique properties and potential applications (Obreza & Urleb, 2003).
Molecular Studies for Potential Antagonists
- Molecular studies have been conducted on similar compounds, exploring their potential as Mcl-1 antagonists. These studies include spectral data analysis and theoretical calculations, contributing to drug discovery and molecular biology (Bhat et al., 2019).
Dielectric Properties in Polymer Science
- Research on the dielectric properties of new fully conjugated 2H- and metal-pyrazinoporphyrazine network polymers has been conducted. These studies are important in the field of polymer science and materials engineering (Abdel-Razik et al., 2011).
Safety and Hazards
The compound has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
Tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate, also known as 1-Boc-2-(4-tetrahydropyranyl)hydrazine, is a complex organic compound. It’s structurally similar to o-(tetrahydro-2h-pyran-2-yl)hydroxylamine (otx), which has been reported to interact with dna .
Mode of Action
Based on its structural similarity to otx, it might be involved in the detection of single strand breaks (ssbs) in dna .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.61 (iLOGP), indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
tert-butyl N-(oxan-4-ylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQRTAUUQMJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666939 | |
| Record name | tert-Butyl 2-(oxan-4-yl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate | |
CAS RN |
693287-79-5 | |
| Record name | tert-Butyl 2-(oxan-4-yl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(oxan-4-yl)(tert-butoxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



